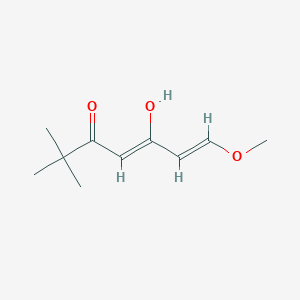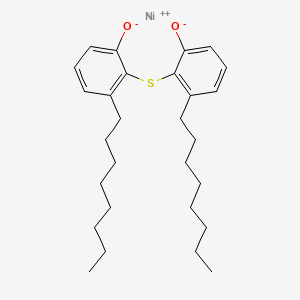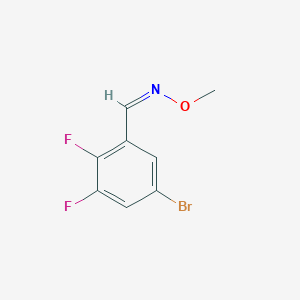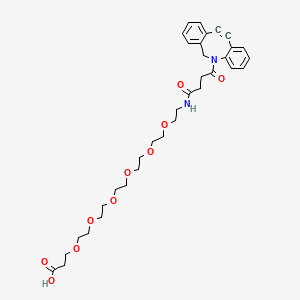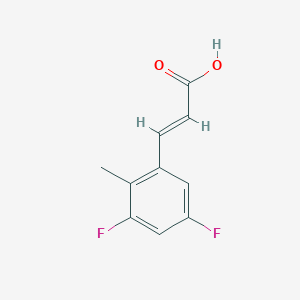
(E)-3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a difluoromethyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoro-2-methylbenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The product is then purified using recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid involves its interaction with molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. Its difluoromethyl group can enhance binding affinity and selectivity towards specific targets, leading to its biological effects.
Comparison with Similar Compounds
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.
Ethyl 3-(furan-2-yl)propionate: Another compound with a propenoic acid moiety.
Uniqueness: (E)-3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid is unique due to the presence of both difluoromethyl and propenoic acid groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8F2O2 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
(E)-3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8F2O2/c1-6-7(2-3-10(13)14)4-8(11)5-9(6)12/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI Key |
VLFYOEKLUSKHBB-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1F)F)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


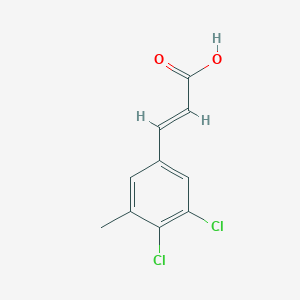
![1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide](/img/structure/B13727947.png)
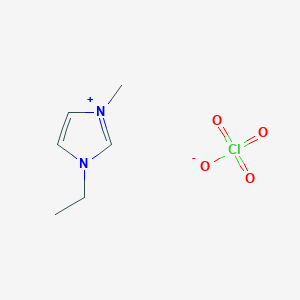
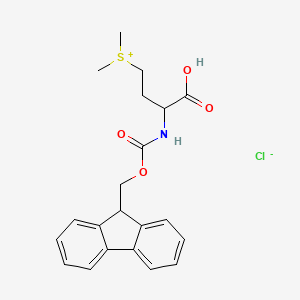
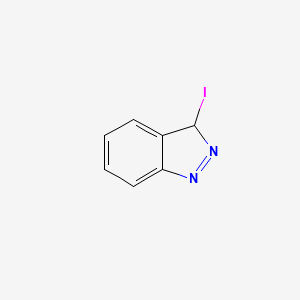
![(3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B13727974.png)
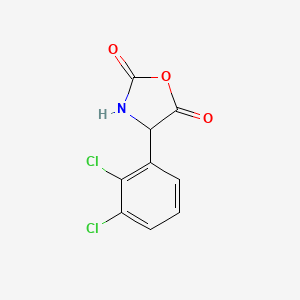
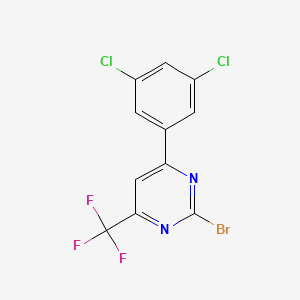
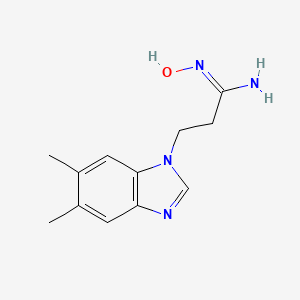
![8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)
